Tyk2-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PF-06826647 is an oral inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase family. This compound has shown significant potential in treating inflammatory diseases, particularly moderate-to-severe plaque psoriasis . By selectively inhibiting TYK2, PF-06826647 interferes with the signaling pathways of pro-inflammatory cytokines, making it a promising candidate for therapeutic applications .
Wissenschaftliche Forschungsanwendungen
PF-06826647 has been extensively studied for its potential in treating inflammatory diseases, particularly psoriasis. Its ability to selectively inhibit TYK2 makes it a valuable tool in understanding the role of this kinase in various biological processes .
Wirkmechanismus
PF-06826647 exerts its effects by selectively inhibiting TYK2, a kinase involved in the signaling pathways of several pro-inflammatory cytokines, including interleukin-12, interleukin-23, and type I interferons . By binding to the catalytically active Janus homolog 1 domain of TYK2, PF-06826647 prevents the phosphorylation and activation of downstream signaling molecules, thereby reducing inflammation .
Zukünftige Richtungen
Tyk2-IN-8 and other Tyk2 inhibitors have a promising future in the treatment of various diseases. In September 2022, deucravacitinib became the first Tyk2 inhibitor approved for the treatment of moderate-to-severe psoriasis . A bright future can be expected for Tyk2 inhibitors, with newer drugs and more indications to come .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PF-06826647 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PF-06826647 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: PF-06826647 primarily undergoes substitution reactions, where specific functional groups are replaced by others to achieve the desired chemical structure. It may also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of PF-06826647 include organic solvents, acids, bases, and catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving PF-06826647 are typically intermediates that are further functionalized to achieve the final compound. These intermediates are crucial for the stepwise synthesis of PF-06826647 .
Vergleich Mit ähnlichen Verbindungen
PF-06826647 is unique in its selective inhibition of TYK2 over other Janus kinases, such as Janus kinase 1, Janus kinase 2, and Janus kinase 3 . Similar compounds include deucravacitinib and brepocitinib, which also target TYK2 but may have different selectivity profiles and mechanisms of action . The uniqueness of PF-06826647 lies in its ability to selectively inhibit TYK2 with minimal off-target effects, making it a promising candidate for therapeutic applications .
List of Similar Compounds:- Deucravacitinib
- Brepocitinib
- Tyk2-IN-8 (compound 10; Ropsacitinib)
Eigenschaften
IUPAC Name |
3-(cyanomethyl)-3-[4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]pyrazol-1-yl]cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9/c1-27-11-15(9-24-27)17-13-28-18(2-5-23-28)19(26-17)16-10-25-29(12-16)20(3-4-21)6-14(7-20)8-22/h2,5,9-14H,3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLZTJWZDBFWDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)C4=CN(N=C4)C5(CC(C5)C#N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2127109-84-4 |
Source
|
Record name | Ropsacitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2127109844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ROPSACITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5SOV7O0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.